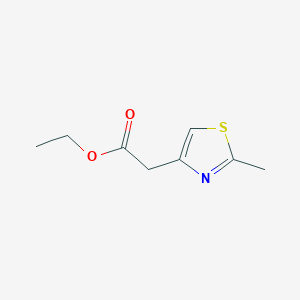

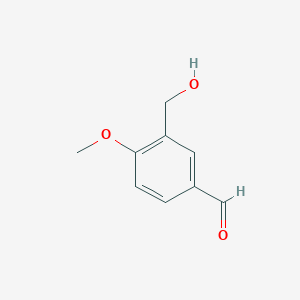

(2-甲基噻唑-4-基)乙酸乙酯

描述

科学研究应用

抗菌活性

噻唑衍生物已被证明具有抗菌活性 . 例如,磺胺噻唑,一种短效磺胺类药物,用于治疗细菌感染 . 一些噻唑衍生物已被证明可以抑制细菌病原体 .

抗逆转录病毒活性

噻唑衍生物用于治疗 HIV/AIDS。 利托那韦,一种抗逆转录病毒药物,含有噻唑部分 .

抗真菌活性

噻唑衍生物用于治疗真菌感染。 阿巴芬净是一种含有噻唑环的抗真菌药物的例子 .

抗癌活性

噻唑衍生物已被发现具有抗癌活性。 噻唑呋喃,一种抗肿瘤药物,含有噻唑环 . 噻唑衍生物也已被发现具有抗肿瘤和细胞毒活性 .

抗炎活性

噻唑衍生物已被发现具有抗炎活性。 美洛昔康,一种抗炎药物,含有噻唑环 .

抗氧化活性

降压活性

神经保护活性

作用机制

The mechanism of action of MTEE is not fully understood. However, it is believed that MTEE binds to a variety of proteins and other molecules, and alters their structure and function. This binding may lead to changes in cellular processes, including gene expression and epigenetics. In addition, MTEE may alter the function of enzymes, leading to changes in biochemical and physiological processes.

Biochemical and Physiological Effects

The biochemical and physiological effects of MTEE are not fully understood. However, it is believed that MTEE may have a variety of effects on cellular processes, including gene expression and epigenetics. In addition, MTEE may have effects on the metabolism of proteins and other molecules, as well as on the synthesis of DNA and RNA.

实验室实验的优点和局限性

The use of MTEE in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is easily synthesized using chemical or enzymatic methods. In addition, MTEE is highly versatile, and can be used in a variety of experiments. However, the use of MTEE in laboratory experiments also has a number of limitations. It is not always possible to control the concentration of MTEE in the reaction mixture, and the effects of MTEE on cellular processes may vary depending on the concentration. In addition, the effects of MTEE may not be easily reversible, and may not be reproducible in different experiments.

未来方向

There are a number of potential future directions for the use of MTEE in scientific research. One potential direction is the use of MTEE in studies of gene expression and epigenetics. In addition, MTEE may be used in studies of the effects of drugs on cellular processes, and in studies of the effects of environmental factors on cellular processes. Additionally, MTEE may be used to study the structure and function of proteins and other biological molecules, and to study the metabolism of proteins and other molecules. Finally, MTEE may be used to study the synthesis of DNA and RNA.

属性

IUPAC Name |

ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-5-12-6(2)9-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSMURKWFWKPBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357614 | |

| Record name | Ethyl (2-methyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37128-24-8 | |

| Record name | Ethyl (2-methyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)